1-(3-Methylphenyl)-cyclopropanecarboxaldehyde
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Overview
Description
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde is an organic compound with a cyclopropane ring attached to a 3-methylphenyl group and a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-cyclopropanecarboxaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-methylstyrene, followed by formylation. One common method involves the reaction of 3-methylstyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to formylation using reagents like dichloromethyl methyl ether and titanium tetrachloride to introduce the carboxaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-cyclopropanecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 1-(3-Methylphenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Methylphenyl)-cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-cyclopropanecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-cyclopropanemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(3-Methylphenyl)-cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methylbenzaldehyde: Lacks the cyclopropane ring, making it less rigid and potentially less specific in its interactions.
The uniqueness of this compound lies in the combination of the cyclopropane ring and the aldehyde group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(3-methylphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
OPPNEEXBGMWUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C=O |
Origin of Product |
United States |
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